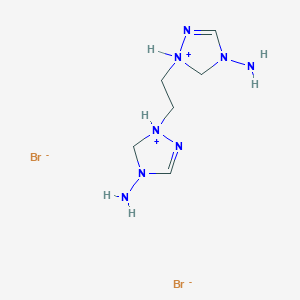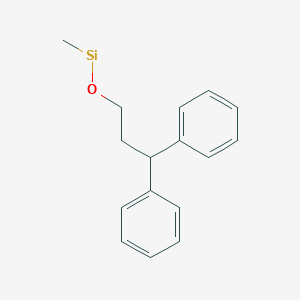
CID 78070437
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78070437” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070437 involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the oxidation state of the compound, thereby altering its chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. The process often involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound, removing any impurities that may affect its performance.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78070437 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, altering its chemical structure and properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Catalysts: Substances that increase the rate of reaction without being consumed in the process.
Solvents: Liquids that dissolve the reactants and provide a medium for the reaction to occur.
Temperature and Pressure: Controlled conditions that optimize the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Common products include:
Oxides: Formed through oxidation reactions.
Hydrides: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
CID 78070437 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of CID 78070437 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, triggering a cascade of biochemical reactions.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various metabolic pathways.
Altering Gene Expression: Influencing the expression of genes, leading to changes in cellular function and behavior.
Propriétés
Formule moléculaire |
C16H18OSi |
|---|---|
Poids moléculaire |
254.40 g/mol |
InChI |
InChI=1S/C16H18OSi/c1-18-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
Clé InChI |
WSUUZUIVHAILDM-UHFFFAOYSA-N |
SMILES canonique |
C[Si]OCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
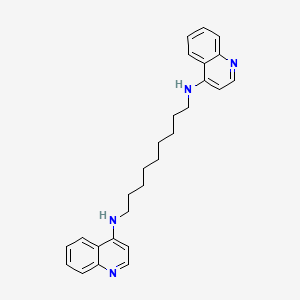

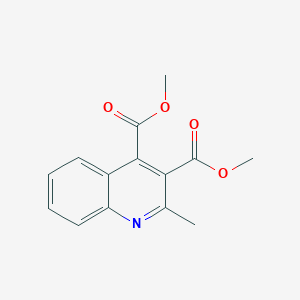
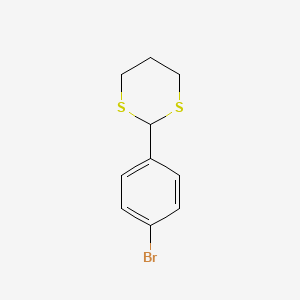
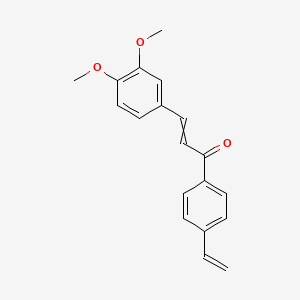
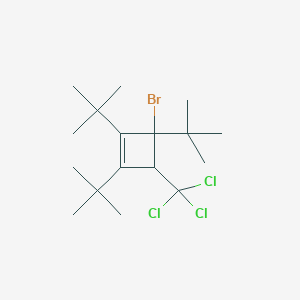


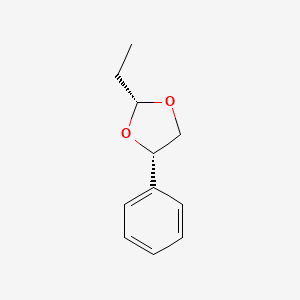
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
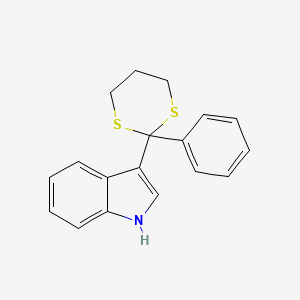
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
